2,5-Diphenylhexane
Description
Significance and Research Trajectory of Diphenylalkane Systems
Diphenylalkane systems, characterized by an alkane chain linking two phenyl groups, are a significant class of compounds in organic chemistry. Their structural motifs are found in naturally occurring molecules, such as the diphenylnonanoids malabaricone B and C isolated from nutmeg. nih.gov The research trajectory for synthetic diphenylalkanes has been driven by their diverse applications.
Recently, α,ω-diphenylalkanes (where phenyl groups are at the ends of the chain) have gained attention as fluorescent probes and as precursors for creating larger, complex structures like cyclophanes and calixarenes. researchgate.net They are also valuable as ligands for metal complexes and as initiators in polymerization processes. researchgate.net Furthermore, their utility extends to industrial applications, where they serve as important reagents for enhancing the viscosity index of lubricants. researchgate.net In the field of medicinal chemistry, the estrogenic properties of certain substituted diphenylalkanes, which are structurally related to bisphenol A, have been a subject of study. scispace.com
Scope of Academic Inquiry for 2,5-Diphenylhexane and its Analogues
Academic inquiry has primarily focused on functionalized analogues of this compound rather than the parent hydrocarbon. These derivatives, which incorporate additional chemical groups, exhibit a wide range of chemical reactivity and biological significance.
Key areas of research include:
Diol and Dione (B5365651) Analogues: The diol derivative, This compound-2,5-diol (B14699652) , has been utilized as a starting material in Friedel-Crafts cyclialkylation reactions to produce complex polycyclic structures. cdnsciencepub.com The related dione, meso-3,4-diphenylhexane-2,5-dione , has been the subject of structural studies examining the length of its central carbon-carbon bond and the torsional motions of its phenyl rings. researchgate.net The Paal-Knorr synthesis, a classical method for synthesizing pyrroles, has been studied with stereoisomers of 3,4-disubstituted γ-diketones like 2,5-hexanedione (B30556) to understand the relationship between stereochemistry and reaction rates. researchgate.netacs.orgtechscience.com
Dinitro Analogues: The cathodic hydrodimerization of nitroolefins has been shown to produce dinitro derivatives, such as 2,5-dinitro-3,4-diphenylhexane . beilstein-journals.org This research focuses on achieving high chemo- and regioselectivity, preferentially forming specific diastereomers. beilstein-journals.org
Diamine Analogues: Chiral diamino compounds based on this scaffold are of significant interest. For instance, diastereomers of N,N-dimethyl-3,4-diphenylhexane-2,5-diamine have been identified as specific impurities in illicit drug synthesis, making them important for forensic analysis. snu.ac.kr
Conformational and Stereochemical Studies: Heavily substituted analogues like 2,5-dimethyl-2,5-dimethoxy-3,4-diphenylhexane have been instrumental in fundamental studies of molecular conformation. Research using proton resonance spectroscopy and dipole moment measurements has been conducted to determine the relative free energies of various conformations and to investigate the hindered rotation around the carbon-carbon bonds. cdnsciencepub.comcdnsciencepub.comcdnsciencepub.com These studies have provided quantitative data on the rotational barriers and the preferred spatial arrangements of the bulky substituents. cdnsciencepub.comcdnsciencepub.com
Historical Context of Research on Diphenylhexane Scaffolds
Research into diphenylhexane scaffolds and related diphenylalkanes dates back to the mid-20th century. Early synthetic methods to produce these compounds often involved multi-step processes. researchgate.net One established historical route was the Friedel–Crafts acylation of an aromatic compound with a diacyl chloride, followed by a reduction of the resulting diketone. researchgate.net Another common approach involved the coupling of Grignard reagents with α,ω-dihaloalkanes. researchgate.net
The stereochemical complexity of these molecules was also a topic of early investigation. A notable 1957 study focused on the conformations of the diastereomeric forms of 2,5-dimethyl-2,5-dimethoxy-3,4-diphenylhexane, using electric dipole moment calculations to determine which rotational isomers were present. cdnsciencepub.com This foundational work was later expanded upon using proton resonance spectroscopy. cdnsciencepub.com
In the 1960s, research explored the reactions of these scaffolds. A 1965 paper detailed the intramolecular Friedel-Crafts cyclialkylation of this compound-2,5-diol, which yielded a novel ethano-bridged anthracene (B1667546) system instead of reacting with other aromatic compounds present in the mixture. cdnsciencepub.com Around the same time, studies on the pyrolysis of diphenylalkanes were also being published. csiropedia.csiro.au These early investigations into the synthesis, stereochemistry, and reactivity of diphenylhexane scaffolds laid the groundwork for their subsequent use as building blocks for more complex and functional molecules. researchgate.netcdnsciencepub.com More recent research has focused on developing more facile and efficient synthetic routes, such as the direct reaction of metalated toluene (B28343) with dichloroalkanes. researchgate.netgoogle.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
3548-85-4 |
|---|---|
Molecular Formula |
C18H22 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
5-phenylhexan-2-ylbenzene |
InChI |
InChI=1S/C18H22/c1-15(17-9-5-3-6-10-17)13-14-16(2)18-11-7-4-8-12-18/h3-12,15-16H,13-14H2,1-2H3 |
InChI Key |
SFGSCWQCLSTTPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Diphenylhexane and Its Derivatives
Stereoselective Synthesis of Chiral 2,5-Diphenylhexane Derivatives
The demand for enantiomerically pure compounds has driven the development of stereoselective methods for the synthesis of chiral this compound derivatives. These approaches are crucial for applications in asymmetric catalysis where the ligand's chirality dictates the stereochemical outcome of the reaction.
Chiral Precursor-Based Routes for (2R,5R)-1,6-Diphenylhexane-2,5-diamine
(2R,5R)-1,6-Diphenylhexane-2,5-diamine is a valuable chiral diamine utilized as a ligand in asymmetric catalysis and as a synthetic intermediate for chiral drugs. nbinno.comnbinno.comjecibiochem.com Its rigid backbone and flanking phenyl groups create a well-defined chiral environment. nbinno.comnbinno.com The synthesis of this diamine is often accomplished through chiral pool strategies, where the stereocenters are derived from readily available enantiopure starting materials.
A common strategy involves the use of chiral amino acids as precursors. For instance, a plausible route could start from a protected derivative of (R)-phenylglycine. The synthesis would involve the coupling of two molecules of the chiral amino acid derivative, followed by reduction of the amide and carboxylic acid functionalities to yield the desired diamine. This approach ensures the correct stereochemistry at the C2 and C5 positions, originating from the chiral precursor. While specific documented syntheses starting from chiral precursors for this exact diamine are not abundant in readily available literature, the general principles of chiral amine synthesis from amino acids are well-established.
Asymmetric Catalysis in Diphenylhexane Synthesis
Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, creating chirality in a molecule using a small amount of a chiral catalyst. For the synthesis of diphenylhexane derivatives, asymmetric hydrogenation or reduction of a prochiral precursor is a key strategy.
A notable approach involves the enantioselective reduction of 2,5-diphenyl-2,5-hexanedione. This can be achieved through biocatalysis, for example, using baker's yeast, which has been shown to reduce 2,5-hexanedione (B30556) to the corresponding diol with excellent stereoselectivity. nih.govacs.org This method can be extended to substituted diketones. Alternatively, chiral metal catalysts can be employed for asymmetric hydrogenation. For instance, the asymmetric reduction of a diketone like 1,4-diphenylbutane-1,4-dione can be accomplished with high enantio- and diastereoselectivity using chiral ruthenium catalysts. A similar strategy could be applied to 2,5-diphenyl-2,5-hexanedione to afford the chiral diol, which can then be converted to other derivatives. The development of chiral N-heterocyclic carbene (NHC)-metal complexes has also expanded the toolbox for catalytic asymmetric hydrogenations under mild conditions. dicp.ac.cn
| Catalytic System | Substrate | Product | Stereoselectivity |
| Baker's Yeast | 2,5-Hexanedione | (2S,5S)-Hexanediol | >99.9% de and ee |
| Chiral Ru-catalyst | 1,4-Diketones | Chiral 1,4-Diols | High ee and de |
| (-)-Ipc₂BCl | 1,4-Diketone | Chiral 1,4-Diol | Excellent stereoselectivity |
Classical and Modern Organic Synthesis Approaches to the Diphenylhexane Skeleton
Traditional and contemporary organic synthesis methods provide versatile routes to the this compound framework, often focusing on the construction of the carbon skeleton through well-established reactions.
Friedel-Crafts Cyclialkylation in the Synthesis of Diphenylhexane-2,5-diol
The Friedel-Crafts reaction is a fundamental tool for forming carbon-carbon bonds to aromatic rings. nih.gov For the synthesis of This compound-2,5-diol (B14699652), an intramolecular Friedel-Crafts cyclialkylation of a suitable precursor can be envisioned. A plausible approach would involve the reaction of a molecule containing two phenyl groups and a diol or a related functional group that can be converted to a diol.
A related strategy involves the intermolecular Friedel-Crafts reaction of an alkenone with benzene (B151609). For example, the reaction of hex-4-en-2-one with benzene yields 5-phenylhexan-2-one. rsc.org By analogy, a di-alkenone could potentially react with two equivalents of benzene to form a diphenyl-dione, which could then be reduced to the diol. More complex cascade reactions, such as the Prins/Friedel–Crafts cyclization, have been developed for the synthesis of related cyclic structures and demonstrate the versatility of this approach. nih.gov
Grignard Reagent-Mediated Syntheses of Diphenylhexane Derivatives
Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. The synthesis of this compound derivatives can be effectively achieved using phenylmagnesium bromide as a key reagent.
A straightforward synthesis of this compound-2,5-diol involves the reaction of a 1,4-dicarbonyl compound, such as 2,5-hexanedione, with two equivalents of phenylmagnesium bromide. Each carbonyl group undergoes nucleophilic attack by the Grignard reagent, and subsequent acidic workup yields the tertiary diol. This method is a classic and reliable way to introduce phenyl groups and create tertiary alcohol functionalities. A similar strategy has been demonstrated in the multistep synthesis of 5,5-diphenyl-4-penten-2-one, where phenylmagnesium bromide is added to an ester to form a tertiary alcohol. researchgate.net
| Starting Material | Grignard Reagent | Product |
| 2,5-Hexanedione | Phenylmagnesium bromide | This compound-2,5-diol |
| Acetal Ester | Phenylmagnesium bromide | Tertiary alcohol |
Oxidative Coupling Reactions for Diphenylhexanedione Synthesis
Oxidative coupling reactions provide a means to form carbon-carbon bonds through the oxidation of suitable precursors. The synthesis of 2,5-diphenylhexanedione can be conceptualized through the oxidative coupling of a simpler precursor.
While direct oxidative coupling methods for the synthesis of 2,5-diphenylhexanedione are not extensively documented, related transformations suggest its feasibility. For instance, 2,5-hexanedione itself can be synthesized from various starting materials, including the hydrolysis of 2,5-dimethylfuran (B142691), which can be derived from biomass. researchgate.netgoogle.com The core C6-dione structure is a known metabolite of hexane (B92381) and has been studied for its reactivity. wikipedia.orgresearchgate.net A hypothetical route to 2,5-diphenylhexanedione could involve the oxidative coupling of two molecules of a suitable phenyl- C3-precursor.
Diazo Transfer Methodologies for Functionalized Diphenylhexane Diones
The introduction of a diazo group into a dione (B5365651) structure, such as a functionalized diphenylhexane dione, is accomplished through diazo transfer reactions. This methodology is crucial for creating versatile intermediates used in further chemical synthesis. The most common approach is the Regitz diazo transfer, which involves the reaction of a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups) with a sulfonyl azide (B81097), typically tosyl azide (TsN₃), in the presence of a base. chem-station.com
For substrates like simple ketones that lack the requisite acidity, the direct transfer of a diazo group is generally not feasible. chem-station.com In such cases, a two-step "deformylative diazo transfer" strategy is employed. This process involves:
Activation : The ketone is first activated by formylation, typically using a Claisen condensation reaction, to introduce a formyl group adjacent to the carbonyl. This creates a 1,3-dicarbonyl system, which significantly increases the acidity of the α-proton.
Diazo Transfer : The resulting activated β-dicarbonyl compound is then treated with a sulfonyl azide reagent. The diazo group is transferred to the active methylene position, and the formyl group is cleaved during the reaction. orgsyn.org
An alternative activation strategy involves trifluoroacetylation of a kinetically generated lithium enolate. The resulting α-trifluoroacetyl ketone can then undergo diazo transfer under milder conditions, which is particularly useful for base-sensitive substrates. orgsyn.org While specific examples detailing the diazo transfer onto a this compound dione backbone are not prevalent, these established principles for activating and converting ketones and diones are the standard accepted methodologies for synthesizing the corresponding α-diazo ketones. chem-station.comorgsyn.org
| Method | Substrate Type | Key Reagents | Description |
| Direct Diazo Transfer | Active Methylene Compounds (e.g., 1,3-dicarbonyls) | Tosyl azide (TsN₃), Base | A one-step reaction where the diazo group from a sulfonyl azide is transferred to a carbon atom positioned between two electron-withdrawing groups. chem-station.com |
| Deformylative Diazo Transfer | Simple Ketones/Diones | 1. Formylating agent (e.g., ethyl formate) 2. Tosyl azide (TsN₃), Base | A two-step process involving initial C-formylation to activate the substrate, followed by the diazo transfer reaction which includes cleavage of the formyl group. orgsyn.org |
| Detrifluoroacetylative Diazo Transfer | Ketones (especially base-sensitive) | 1. LiHMDS, TFETFA 2. Sulfonyl azide, Base | A two-step process where the ketone is first converted to its α-trifluoroacetyl derivative, which then undergoes a diazo transfer reaction. orgsyn.org |
Catalytic Routes from Hexanedione Precursors for Related Compounds
Catalytic methods, particularly those starting from biomass-derived precursors, are central to the synthesis of 2,5-hexanedione (HXD), a foundational precursor for related compounds. A prominent pathway involves the conversion of cellulose (B213188) or fructose (B13574) into 2,5-dimethylfuran (DMF), which is then hydrolyzed to HXD.
One efficient, one-pot method for converting cellulose into HXD utilizes a dual catalytic system of aluminum sulfate (B86663) (Al₂(SO₄)₃) and palladium on carbon (Pd/C) in a biphasic water-tetrahydrofuran (H₂O-THF) solvent system. nih.gov In this process, Al₂(SO₄)₃ catalyzes the conversion of cellulose to 5-hydroxymethylfurfural (B1680220) (HMF), and the combination of Pd/C and Al₂(SO₄)₃ facilitates the subsequent hydrogenolysis of HMF into furanic intermediates like DMF. These intermediates are finally transformed into HXD, achieving yields as high as 80.3%. nih.govacs.org
The use of biphasic systems is critical for optimizing the yield of HXD. Mineral acids such as HCl, H₂SO₄, and H₃PO₄ are effective catalysts for the hydrolysis of DMF. researchgate.net Conducting the reaction in a biphasic system, for instance with water and an organic solvent like methyl isobutyl ketone (MIBK), allows for the continuous extraction of the produced HXD into the organic phase. This separation prevents extended contact between HXD and the acid catalyst, thereby minimizing side reactions like oligomerization and degradation, leading to yields of up to 99%. researchgate.net
Further catalytic transformations of HXD can produce other valuable compounds. For example, using a cooperative catalyst system of Platinum on carbon (Pt/C) and an acid resin like Amberlite® IR-120H, HXD can be converted into 2,5-dimethyltetrahydrofuran (B89747) (DMTHF), a useful fuel additive, with yields up to 99% under mild conditions. researchgate.net
| Precursor | Catalyst System | Solvent System | Product | Reported Yield |
| Cellulose | Al₂(SO₄)₃ and Pd/C | H₂O-Tetrahydrofuran (THF) | 2,5-Hexanedione (HXD) | 80.3% nih.govacs.org |
| 2,5-Dimethylfuran (DMF) | Mineral Acids (HCl, H₂SO₄) | H₂O-Methyl Isobutyl Ketone (MIBK) | 2,5-Hexanedione (HXD) | 99% researchgate.net |
| 2,5-Hexanedione (HXD) | Pt/C and Amberlite® IR-120H | Not specified | 2,5-Dimethyltetrahydrofuran (DMTHF) | 99% researchgate.net |
Formation of this compound as a Byproduct or Elimination Product in Organometallic Reactions
The formation of this compound can occur as a byproduct or elimination product during organometallic reactions designed to synthesize its precursors, particularly this compound-2,5-diol. The synthesis of this diol is often achieved through a Grignard reaction, where a phenyl Grignard reagent (e.g., phenylmagnesium bromide, PhMgBr) is added to a 1,4-dione like acetonylacetone (2,5-hexanedione).
During the formation of the Grignard reagent itself, a common side reaction is Wurtz-type coupling, where the organometallic reagent reacts with unreacted alkyl or aryl halide. In the case of PhMgBr synthesis, this leads to the formation of biphenyl. libretexts.org This type of radical coupling highlights a potential pathway for side product formation.
Furthermore, the reductive coupling of ketones like acetophenone (B1666503), promoted by various low-valent metal reagents, is another route where related byproducts are formed. While the intended product of such reactions is often a pinacol (B44631) (a 1,2-diol), such as 2,3-diphenyl-2,3-butanediol, other reduction and elimination products can arise. arkat-usa.org For instance, the reductive coupling of acetophenone on reduced TiO₂ surfaces yields 2,3-diphenyl-2-butene (B8567033) as the principal product, formed via a pinacolate intermediate that undergoes deoxygenation. acs.org
In the context of synthesizing this compound-2,5-diol, if the reaction conditions are overly reductive or if acidic workup conditions promote elimination, the diol intermediate can be converted to unsaturated species or be fully reduced to this compound. The presence of strong reducing agents or catalytic metals can facilitate the hydrogenolysis of the C-O bonds of the diol, leading to the saturated hydrocarbon as an unintended byproduct.
| Intended Reaction | Reactants | Common Byproducts/Side Reactions | Rationale for Formation |
| Grignard Reagent Formation | Phenyl bromide + Mg | Biphenyl | Wurtz coupling between phenylmagnesium bromide and unreacted phenyl bromide. libretexts.org |
| Reductive Coupling of Acetophenone | Acetophenone + Low-valent metal (e.g., Ti, Co) | 2,3-Diphenyl-2-butene | Deoxygenation of an intermediate pinacolate species on the metal surface. arkat-usa.orgacs.org |
| Grignard Synthesis of Diol | 2,5-Hexanedione + Phenylmagnesium bromide | Alkenes, this compound | Dehydration (elimination) of the diol product during acidic workup, or over-reduction/hydrogenolysis of the C-O bonds. |
Reactivity and Reaction Mechanisms of 2,5 Diphenylhexane Compounds
Fundamental Chemical Transformations of Diphenylhexane Diamines and Related Structures
The presence of amine functionalities and the diphenylhexane scaffold imparts a rich and varied reactivity to these molecules. Key transformations include oxidation, reduction, and substitution reactions, which are fundamental to the synthesis of more complex derivatives.
Oxidation and Reduction Pathways
The diamine groups in 2,5-diphenylhexane derivatives are susceptible to both oxidation and reduction, leading to a variety of products. The specific pathway and resulting compounds are highly dependent on the reagents and reaction conditions employed.
Oxidation: (2R,5R)-1,6-Diphenylhexane-2,5-diamine can be oxidized using common oxidizing agents, which can lead to the formation of the corresponding imines or other oxidized products. The mechanism of oxidation of aromatic diamines by hydroxyl radicals in aqueous solutions has been shown to proceed through either a direct electron transfer (ET) or an adduct-mediated electron transfer (AMET) pathway. acs.org The dominant pathway is influenced by the ionization potential of the diamine. acs.org For neutral diamines with low ionization potentials, direct electron transfer is the primary mechanism, resulting in the formation of a cation radical. acs.org In acidic conditions, where the amine groups are protonated, the AMET pathway, involving the formation of an •OH adduct, becomes more competitive. acs.org The oxidation of aliphatic diamines, such as 1,2-diaminoethane and 1,3-diaminopropane, by potassium peroxodisulphate has been shown to be a second-order reaction, first order in both the diamine and the peroxodisulphate ion. rsc.orgrsc.org
Reduction: The synthesis of this compound diamines often involves the reduction of a precursor molecule. For instance, aromatic nitro compounds can be reduced to form the corresponding amines. This reduction can be achieved through catalytic hydrogenation using molecular hydrogen over a metal catalyst (e.g., Pd, Pt, or Ni) or by using a metal such as iron, tin, or zinc in the presence of an acid like hydrochloric acid. masterorganicchemistry.comunacademy.comchemistrystudent.com The mechanism with a metal and acid typically involves the transfer of electrons from the metal to the nitro group, followed by protonation steps. researchgate.net Another key reduction step in the synthesis of chiral diamine derivatives is the stereoselective reduction of enaminones. For example, the reduction of (5S)-2-amino-5-dibenzylamino-4-oxo-1,6-diphenylhex-2-ene to (2S,3S,5S)-5-amino-2-dibenzylamino-3-hydroxy-1,6-diphenylhexane can be optimized for diastereoselectivity using a two-step sequence involving a borane-sulfonate derivative followed by sodium borohydride (B1222165).
Substitution Reactions Involving Amine Functionalities
The amine groups of this compound diamines are nucleophilic and can participate in substitution reactions. These reactions are crucial for the synthesis of various derivatives with modified properties and functionalities. The mechanism of these substitutions typically follows either an S_N1 or S_N2 pathway, depending on the substrate and reaction conditions.
In an S_N2 reaction , the nucleophilic amine attacks the electrophilic carbon in a single, concerted step, leading to an inversion of stereochemistry at the reaction center. libretexts.orgucsd.edu This pathway is favored for primary and less sterically hindered secondary substrates. solubilityofthings.com For example, the reaction of a primary alkyl halide with the diamine would proceed via an S_N2 mechanism.
Conversely, an S_N1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. ucsd.edumasterorganicchemistry.com This pathway is favored for tertiary substrates that can form stable carbocations. masterorganicchemistry.com The nucleophilic attack by the amine can then occur from either face of the planar carbocation, leading to a mixture of stereoisomers (racemization) if the carbon is chiral. ucsd.edumasterorganicchemistry.com
The nucleophilic substitution reaction of (2S,3S,5S)-2-amino-3-hydroxy-5-(tert-butoxycarbonylamino)-1,6-diphenylhexane with 5-thiazolylmethyl-4-nitrophenyl carbonate is a key step in the synthesis of Ritonavir intermediates. msu.edu This reaction proceeds via nucleophilic attack of the primary amine on the carbonate, leading to the formation of a carbamate (B1207046) linkage. msu.edu
Cascade Reactions and Complex Rearrangements Involving Diphenylhexane Scaffolds
The diphenylhexane framework can be assembled or further functionalized through elegant cascade reactions and intramolecular rearrangements, often leading to complex polycyclic structures.
Friedel-Crafts Acylation and Aldol (B89426) Condensation Cascade Reactions Leading to Diphenylhexane Derivatives
A cascade reaction involving an initial Friedel-Crafts acylation followed by an intramolecular aldol condensation can be a powerful strategy for the synthesis of cyclic structures. While not directly forming a simple this compound, a notable example is the AlCl₃-catalyzed reaction of 1,2,3-trimethoxybenzene (B147658) with adipoyl chloride. solubilityofthings.comacs.org This reaction first proceeds via a double Friedel-Crafts acylation to form a 1,6-diaryl-1,6-hexanedione intermediate. solubilityofthings.comacs.org This diketone then undergoes an intramolecular aldol condensation to yield cyclopentene (B43876) derivatives. solubilityofthings.comacs.org
The Friedel-Crafts acylation itself is a classic electrophilic aromatic substitution where an acyl group is introduced onto an aromatic ring. libretexts.orglibretexts.org The regioselectivity of this reaction is governed by the electronic nature of the substituents already present on the aromatic ring. numberanalytics.comalexandonian.com Electron-donating groups direct the incoming acyl group to the ortho and para positions, while electron-withdrawing groups direct it to the meta position. numberanalytics.com Steric hindrance can also play a role, often favoring the para product. numberanalytics.com
The subsequent aldol condensation is a base- or acid-catalyzed reaction where an enol or enolate ion reacts with a carbonyl compound to form a β-hydroxycarbonyl, which can then dehydrate to an α,β-unsaturated carbonyl. researchgate.net
Stereochemical Control and Regioselectivity in Diphenylhexane-Related Reactions
Achieving specific stereoisomers and controlling the position of substitution are critical aspects of synthesizing functional this compound derivatives.
Stereochemical Control: The synthesis of specific stereoisomers of this compound diamine, such as the (2R,5R) enantiomer, is often accomplished through asymmetric hydrogenation. masterorganicchemistry.com This can be achieved by using chiral catalysts, for example, rhodium complexes with chiral phosphine (B1218219) ligands. chemrxiv.org In the hydrogenation of enamines, the stereoselectivity is determined in the hydride transfer step from a borohydride intermediate to the prochiral iminium ion. chemrxiv.orgnih.gov The chiral environment created by the catalyst directs the hydride to a specific face of the iminium ion, leading to the preferential formation of one enantiomer. nih.gov The development of asymmetric hydrogenation of imines and enamines is a significant area of research, with various chiral catalysts, including those based on iridium and rhodium, showing high enantioselectivity. acs.org
Regioselectivity: In reactions involving the aromatic rings of the this compound scaffold, such as Friedel-Crafts acylation, the regioselectivity is primarily dictated by the directing effects of the substituents on the benzene (B151609) ring. numberanalytics.comalexandonian.com As mentioned earlier, electron-donating groups are ortho, para-directing, while electron-withdrawing groups are meta-directing. numberanalytics.com For an unsubstituted phenyl group, substitution can occur at the ortho, meta, or para positions, often with a preference for the para position due to reduced steric hindrance. numberanalytics.com In the case of Friedel-Crafts acylation of substituted benzenes, the use of specific catalysts can also influence the regioselectivity, with some systems showing a high preference for para-acylation. acs.orgchemistryjournals.net
Kinetic versus Thermodynamic Control in Reaction Pathways
The outcome of chemical reactions involving this compound and its derivatives can be governed by the principles of kinetic and thermodynamic control. libretexts.org This concept dictates that the major product of a reaction can differ based on the reaction conditions, such as temperature. ucalgary.cakhanacademy.org Under kinetic control, typically at lower temperatures, the predominant product is the one that forms the fastest, as the reactants have enough energy to overcome the lowest activation energy barrier but not enough for the reverse reaction to occur. libretexts.org Conversely, under thermodynamic control, usually at higher temperatures, the reaction becomes reversible, allowing an equilibrium to be established. libretexts.org In this scenario, the major product is the most thermodynamically stable one, even if its formation is slower (i.e., has a higher activation energy barrier). libretexts.orgkhanacademy.org
An illustrative example can be found in the acid-catalyzed aldol cyclocondensation of 1,6-diphenylhexane-1,6-dione. Studies have shown that this reaction can yield exclusively unconjugated cyclopentene derivatives. researchgate.net These unconjugated enones are considered the kinetic products, as they form faster. In contrast, base-catalyzed condensations typically yield the more thermodynamically stable conjugated enones. researchgate.net The choice of catalyst and reaction conditions thus allows for selective formation of either the kinetic or thermodynamic product, highlighting the practical application of these principles in directing reaction pathways for diphenylhexane systems.
Solvent Effects on Reaction Selectivity
The choice of solvent plays a critical role in directing the selectivity of reactions involving diphenylhexane compounds. Solvents can influence reaction rates and product distributions by stabilizing or destabilizing reactants, transition states, and products. For instance, in reactions proceeding through polar transition states, polar solvents can offer stabilization, thereby increasing the reaction rate.
A clear example of solvent effects is observed in the synthesis of N-substituted pyrroles via the Paal-Knorr condensation, a reaction in which intermediates like N2,N5-diphenylhexane-2,5-diimine can be formed. techscience.comrsc.org In a study on the synthesis of 2,5-dimethyl-N-phenylpyrrole from 2,5-hexanedione (B30556) and aniline, the reaction yield was found to be highly dependent on the solvent used. techscience.com While low to moderate yields were obtained in solvents like toluene (B28343), dichloromethane, and acetone, the highest yields were achieved in polar protic solvents, particularly methanol (B129727). techscience.com The yield was observed to generally increase with the polarity of the solvent, though ethanol (B145695) and methanol proved superior to the more polar acetonitrile, suggesting that the protic nature of the solvent also plays a significant role. techscience.com
Table 1: Effect of Solvent Type on Pyrrole Synthesis Yield
| Entry | Solvent | Conversion (%) | Yield (%) |
| 1 | Toluene | 36.4 | 25.7 |
| 2 | Dichloromethane | 45.5 | 40.3 |
| 3 | Ethyl acetate | 49.5 | 44.4 |
| 4 | Tetrahydrofuran (B95107) | 56.5 | 51.3 |
| 5 | Acetone | 60.8 | 56.5 |
| 6 | Ethanol | 85.8 | 81.7 |
| 7 | Methanol | 99.0 | 98.7 |
| 8 | Acetonitrile | 63.7 | 60.1 |
| Data sourced from a study on the synthesis of 1-phenyl-2,5-dimethylpyrrole, illustrating the profound impact of solvent choice on reaction efficiency. techscience.com |
Influence of Stereoisomerism on Reactivity and Product Distribution
The specific three-dimensional arrangement of atoms, or stereoisomerism, in this compound derivatives has a profound influence on their chemical reactivity and the distribution of reaction products. cymitquimica.com Diastereomers, such as the meso and d,l (or dd,ll) forms, possess different spatial arrangements of their substituent groups, leading to distinct chemical behaviors. vulcanchem.com
This is vividly demonstrated in demethylation reactions of the diastereomeric 2,5-dimethoxy-2,5-dimethyl-3,4-diphenylhexanes. cdnsciencepub.com The dd,ll diastereomer readily undergoes cyclization to form 2,2,5,5-tetramethyl-3,4-diphenyltetrahydrofuran upon treatment with various acidic demethylating agents. cdnsciencepub.com This facile conversion is attributed to its stable conformation, which is amenable to ring closure. In stark contrast, the meso diastereomer forms the same tetrahydrofuran with great difficulty. cdnsciencepub.com Instead, the conformation of the meso isomer favors intramolecular Friedel-Crafts type condensations, leading to indane and indene (B144670) derivatives. cdnsciencepub.com
Similarly, studies on the analogue 3,4-diethyl-3,4-diphenylhexane (B1601500) show that its diastereomers exhibit different reactivity. vulcanchem.com The meso form, which adopts a gauche conformation, experiences restricted rotation that slows down reaction kinetics in radical-mediated polymerizations compared to the d,l isomer, which favors an anti-periplanar alignment. vulcanchem.com This difference in reactivity, dictated by stereochemistry, can be exploited to control and tailor reaction outcomes. vulcanchem.com
Radical and Thermal Decomposition Pathways of Diphenylhexane-Containing Systems
Thermolysis Studies of Diphenylhexane-Containing Diazenes
The thermal decomposition (thermolysis) of diazenes (compounds containing an N=N double bond) is a common method for generating radicals. Studies on diazenes containing a 2-phenyl-2-butyl group, a structure analogous to one half of a diphenylhexane molecule, provide insight into these decomposition pathways. cdnsciencepub.com Upon heating, these diazenes expel nitrogen gas to produce a pair of radicals. cdnsciencepub.com
The stability of the radicals formed influences the decomposition mechanism. For instance, diazenes designed to undergo a concerted two-bond cleavage are expected to produce coupling products with retention of stereochemical configuration. cdnsciencepub.com In contrast, diazenes that decompose via a stepwise, one-bond cleavage mechanism may lead to racemization. cdnsciencepub.com
Once generated, the radicals can undergo several competing reactions, primarily coupling (dimerization) and disproportionation. For example, the thermolysis of (R)-(+)-benzyl-(2-phenyl-2-butyl)diazene produced a mixture of products including:
Coupling Products: meso- and dl-2,3-dimethyl-2,3-diphenylbutane, 3,4-dimethyl-3,4-diphenylhexane.
Disproportionation Products: 2-phenylbutane, 2-phenyl-1-butene, and Z-2-phenyl-2-butene. cdnsciencepub.com
The relative yields of these products depend on the specific diazene (B1210634) and reaction conditions. In some cases, the radical generated from the diazene can also react with the parent diazene molecule, leading to other products, as seen in the thermolysis of neat (+)-1-(4-nitrophenyl)-2-(2-phenyl-2-butyl)diazene which yields 4,4'-dinitroazoxybenzene in high yield. cdnsciencepub.com
Demethylation Reactions and Conformational Restriction in Diphenylhexane Derivatives
Demethylation reactions, particularly of methoxy-substituted diphenylhexane derivatives, are significantly influenced by the molecule's conformation and steric hindrance, which are in turn dictated by its stereochemistry. The fission of methanol from the diastereomeric 2,5-dimethoxy-2,5-dimethyl-3,4-diphenylhexanes serves as a prime example of how conformational restriction directs reaction pathways to yield entirely different products. cdnsciencepub.com
The dd,ll diastereomer, possessing a conformation where the bulky phenyl and methyl groups are arranged favorably, easily cyclizes. Treatment with acidic reagents readily cleaves the methoxy (B1213986) groups, leading to an intramolecular reaction that forms 2,2,5,5-tetramethyl-3,4-diphenyltetrahydrofuran as the sole product. cdnsciencepub.com
Conversely, the meso diastereomer is conformationally restricted in a way that hinders this cyclization. Instead, it readily undergoes Friedel-Crafts types of condensation under acidic conditions. cdnsciencepub.com Depending on the specific reaction medium, this leads to complex polycyclic aromatic products. For example, different acidic treatments can yield 3,3-dimethyl-1-isopropenyl-2-phenylindan, 3,3-dimethyl-1-isopropyl-2-phenylindene, or 5,5,10,10-tetramethyl-4b,5,9b,10-tetrahydroindeno[2,1-a]-indene. cdnsciencepub.com These products are the expected result of cyclization pathways made accessible by the specific conformation of the meso isomer, which minimizes steric strain during the reaction. cdnsciencepub.com
Another example involves the reaction of 1,2,3-trimethoxybenzene with adipoyl chloride in the presence of the Lewis acid AlCl₃, which forms 1,6-bis(2,3,4-trimethoxyphenyl)hexane-1,6-dione. This product can then undergo regioselective demethylation as part of a cascade reaction. acs.orgresearchgate.net
Table 2: Products of Demethylation of 2,5-dimethoxy-2,5-dimethyl-3,4-diphenylhexane Diastereomers
| Diastereomer | Major Product(s) | Reaction Pathway |
| dd,ll | 2,2,5,5-tetramethyl-3,4-diphenyltetrahydrofuran | Intramolecular Etherification (Cyclization) |
| meso | 3,3-dimethyl-1-isopropenyl-2-phenylindan, 3,3-dimethyl-1-isopropyl-2-phenylindene, 5,5,10,10-tetramethyl-4b,5,9b,10-tetrahydroindeno[2,1-a]-indene | Intramolecular Friedel-Crafts Condensation |
| Data sourced from a study on the demethylation of diphenylhexane derivatives, showing how stereochemistry dictates reaction outcomes. cdnsciencepub.com |
Advanced Spectroscopic and Structural Elucidation of 2,5 Diphenylhexane Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for elucidating the constitution and configuration of 2,5-diphenylhexane systems in solution. Advanced NMR techniques, including two-dimensional (2D) experiments and computational methods, offer a comprehensive understanding of their complex structures.
Two-dimensional NMR experiments are instrumental in deciphering the intricate proton and carbon environments within the this compound scaffold.
Correlation Spectroscopy (COSY) : This homonuclear correlation technique is fundamental for establishing proton-proton (¹H-¹H) coupling networks. wikipedia.orgresearchgate.net In this compound systems, COSY spectra reveal the connectivity between the methine protons and the adjacent methylene (B1212753) protons of the hexane (B92381) backbone, as well as couplings within the phenyl rings. researchgate.net This information is crucial for assigning the signals in the often-crowded aliphatic region of the ¹H NMR spectrum.
Nuclear Overhauser Effect Spectroscopy (NOESY) : NOESY provides information about the spatial proximity of nuclei. researchgate.netnih.gov For this compound, NOESY experiments can help determine the relative stereochemistry of the two chiral centers (C2 and C5). Cross-peaks between the protons on the phenyl rings and specific protons on the hexane chain can indicate the preferred rotational conformation of the phenyl groups. The presence or absence of NOE cross-peaks between the methine protons and the methyl protons can help to distinguish between different diastereomers.
Heteronuclear Multiple Bond Correlation (HMBC) : HMBC spectroscopy maps long-range (typically 2-4 bonds) correlations between protons and carbons. researchgate.netepfl.ch This technique is invaluable for assigning quaternary carbons, such as the C2 and C5 atoms of the hexane chain and the ipso-carbons of the phenyl rings. epfl.ch Correlations from the methine and methylene protons to the aromatic carbons confirm the attachment of the phenyl rings to the hexane backbone. researchgate.net
A representative table of expected 2D NMR correlations for a generic this compound is provided below.
| Proton (¹H) | COSY Correlations (with ¹H) | HMBC Correlations (with ¹³C) | NOESY Correlations (with ¹H) |
| Phenyl Protons | Other Phenyl Protons | Phenyl Carbons (ortho, meta, para), C2/C5, C1/C6 | Other Phenyl Protons, Methine Protons (H2/H5), Methylene Protons |
| Methine (H2/H5) | Methylene Protons (H3/H4) | C1/C6, C2/C5, C3/C4, Phenyl Carbons (ipso, ortho) | Methylene Protons, Methyl Protons, Phenyl Protons |
| Methylene (H3/H4) | Methine (H2/H5) | C2/C5, C3/C4, C1/C6 | Methine Protons, Other Methylene Protons, Phenyl Protons |
| Methyl (H1/H6) | - | C1/C6, C2/C5, C3/C4 | Methine Protons (H2/H5), Methylene Protons |
This table represents generalized correlations and specific interactions may vary based on the exact stereochemistry and conformation of the molecule.
Time-resolved NMR spectroscopy is a dynamic technique that allows for the real-time monitoring of chemical reactions. By acquiring NMR spectra at successive time intervals, it is possible to track the consumption of reactants, the formation of products, and the appearance and disappearance of reaction intermediates. In the context of synthesizing this compound derivatives, time-resolved NMR could be employed to study reaction kinetics, optimize reaction conditions, and identify transient intermediates that might not be observable by conventional post-reaction analysis. For instance, in Grignard-based syntheses, this technique could potentially identify intermediate magnesium alkoxide species.
Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly valuable for predicting NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for a given molecular geometry, it is possible to predict the ¹H and ¹³C chemical shifts. mdpi.comresearchgate.net This approach is particularly useful for distinguishing between different possible isomers or conformers of this compound.
The process typically involves:
Generating plausible 3D structures for the different stereoisomers (e.g., (2R,5R), (2S,5S), and meso) and their low-energy conformers.
Performing geometry optimization calculations for each structure.
Calculating the NMR shielding constants for each optimized geometry.
Converting the shielding constants to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane).
By comparing the computationally predicted spectra with the experimental data, one can make a more confident assignment of the structure and stereochemistry. Discrepancies between predicted and experimental values can also highlight the influence of solvent effects or dynamic processes not fully captured by the computational model. Recent advancements in machine learning have also shown promise in accurately predicting chemical shifts, offering a potentially faster alternative to DFT calculations. mdpi.comarxiv.org
X-ray Crystallography for Molecular Geometry and Intermolecular Interactions
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, from which the precise positions of atoms can be determined.
For molecules containing a central C-C bond connecting two bulky substituted fragments, such as in derivatives of 3,4-diphenylhexane, X-ray crystallography can reveal interesting structural features. researchgate.net In some cases, the central sp³-sp³ bond has been observed to be shorter than the typical value, an effect that has been attributed to torsional motions of the phenyl rings. researchgate.netresearchgate.net Conversely, the benzylic C-Ph bonds may appear unusually long. researchgate.net Analysis of the thermal ellipsoids from the crystallographic data can provide insights into these dynamic motions within the crystal lattice.
A table summarizing key crystallographic parameters that can be obtained for a this compound derivative is shown below.
| Parameter | Information Provided | Typical Value Range (Illustrative) |
| C(sp³)-C(sp³) Bond Length (backbone) | Insights into strain within the hexane chain. | 1.53 - 1.55 Å |
| C(sp³)-C(aromatic) Bond Length | Strength and nature of the phenyl-hexane linkage. | 1.50 - 1.52 Å |
| C-C-C Bond Angles (backbone) | Deviation from ideal tetrahedral geometry (109.5°). | 110 - 114° |
| Torsion Angles (dihedrals) | Conformation of the hexane backbone and orientation of phenyl rings. | -180° to +180° |
| Intermolecular Distances | Presence of π-π stacking or other non-covalent interactions. | 3.3 - 3.8 Å for π-π stacking |
The values in this table are illustrative and can vary significantly based on the specific derivative and crystal packing forces.
Chromatographic and Mass Spectrometric Techniques for Complex Mixture Analysis
The analysis of complex mixtures containing this compound and its analogs relies heavily on the separation power of chromatography coupled with the sensitive detection and structural elucidation capabilities of mass spectrometry. These techniques are indispensable for monitoring reaction progress, identifying byproducts, and ensuring the stereochemical purity of the final products.
HPLC-UV/MS for Impurity Profiling and Chiral Byproduct Detection
High-Performance Liquid Chromatography (HPLC), particularly when combined with Ultraviolet (UV) and Mass Spectrometry (MS) detectors, is a powerful tool for the analysis of this compound systems. This combination allows for the quantification of impurities and the critical detection of chiral byproducts, which is essential when stereospecific synthesis is intended.
Chiral HPLC methods are specifically developed to separate enantiomers and diastereomers. For instance, in the analysis of related chiral diamine derivatives of diphenylhexane, HPLC with chiral columns is employed to validate the enantiomeric excess, often confirming purity levels greater than 98%. The use of specialized chiral stationary phases, such as Chiralpak AD-H, can resolve stereoisomers, allowing for the detection of chiral byproducts at levels below 0.1%. rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly effective in identifying and quantifying byproducts. For example, in syntheses involving similar structures, LC-MS has been used to quantify the formation of N-acetylated dimer byproducts, which can increase from 5% to 18% under suboptimal reaction conditions. The high resolution of modern MS instruments can confirm the molecular ion peak, providing definitive identification of impurities.
Below is a table summarizing typical HPLC conditions used for the analysis of chiral compounds related to this compound.
Table 1: HPLC Parameters for Chiral and Impurity Analysis of Diphenylhexane Analogs
| Parameter | Description | Source |
|---|---|---|
| Column | Chiral Pack IA-3, 250 x 4.6 mm, 3 µm | googleapis.com |
| C18 column (4.6 × 250 mm) | ||
| Chiralcel AD-H | rsc.org | |
| Mobile Phase | Acetonitrile/water (60:40) + 0.1% TFA | |
| n-hexane:i-PrOH (97:3) | rsc.org | |
| Detector | Variable Wavelength UV Detector (235 nm) | googleapis.com |
| Column Temperature | 35°C | googleapis.com |
| Application | Chiral purity analysis of Cobicistat intermediates. | googleapis.com |
| Impurity profiling and stereochemical confirmation. |
GC-MS for Product Distribution and Byproduct Analysis in Reaction Mixtures
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for analyzing the volatile and semi-volatile components of reaction mixtures from syntheses involving this compound precursors or analogs. It provides detailed information on product distribution and the identity of byproducts, which is crucial for optimizing reaction conditions and understanding reaction mechanisms.
In studies involving the synthesis of N-substituted pyrroles from 2,5-hexanedione (B30556), GC-MS analysis was critical for understanding the effect of temperature on the reaction. techscience.comresearchgate.net As the temperature was increased beyond the optimum, GC-MS detected the formation of several byproducts, including N-(5-(phenylimino)hexan-2-yl)aniline and N2,N5-diphenylhexane-2,5-diimine. techscience.comresearchgate.netrsc.orgresearchgate.net This insight allowed for the fine-tuning of the reaction temperature to maximize the yield of the desired product while minimizing side reactions. techscience.comresearchgate.net
GC-MS is also instrumental in identifying byproducts formed through side reactions like dimerization. In some electrochemical reactions, small amounts (<1%) of 1,6-diphenylhexane (B86448) were detected by GC-MS as a dimerization byproduct. scispace.com Furthermore, in the context of illicit drug analysis, GC-MS has been used to identify diastereomers of N,N'-dimethyl-3,4-diphenylhexane-2,5-diamine as specific by-products in methamphetamine synthesized via the Emde route. koreascience.krresearchgate.net This highlights the technique's ability to separate and identify complex, structurally similar compounds in a mixture. koreascience.krresearchgate.net
Table 2: Byproducts Identified by GC-MS in Reactions Involving Diphenylhexane-related Structures
| Identified Byproduct | Precursor/Reaction System | Source |
|---|---|---|
| N-(5-(phenylimino)hexan-2-yl)aniline | Synthesis from 2,5-hexanedione | techscience.comresearchgate.netrsc.orgresearchgate.net |
| N2,N5-diphenylhexane-2,5-diimine | Synthesis from 2,5-hexanedione | techscience.comresearchgate.netrsc.orgresearchgate.net |
| 1,6-Diphenylhexane | Electrochemical carboxylation | scispace.com |
| N,N'-dimethyl-3,4-diphenylhexane-2,5-diamine | Methamphetamine synthesis (Emde route) | koreascience.krresearchgate.net |
Other Spectroscopic Methods for Mechanistic Insights (e.g., IR, UV-Vis for specific bond vibrations or electronic transitions)
Beyond chromatography and mass spectrometry, other spectroscopic techniques like Infrared (IR) and UV-Visible (UV-Vis) spectroscopy provide valuable, albeit broader, structural information and mechanistic insights.
IR spectroscopy is used to identify specific functional groups within a molecule by detecting their characteristic vibrational frequencies. For a compound like this compound, the IR spectrum would be dominated by absorptions corresponding to C-H stretching and bending vibrations of the alkyl chain and the aromatic rings. In a study of a cyclialkylation product of This compound-2,5-diol (B14699652), the IR spectrum showed a strong band at 760 cm⁻¹, characteristic of ortho-disubstituted benzene (B151609) rings, which was crucial for confirming the final structure. cdnsciencepub.com For related compounds, specific functional groups give rise to distinct peaks, such as the N-H stretches around 3300 cm⁻¹ for diamine derivatives or the strong C=O stretch near 1738 cm⁻¹ for diacetate analogs. rsc.org
UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the phenyl groups in this compound. The benzene rings are expected to produce characteristic absorption bands in the UV region. The spectrum of a cyclized derivative of this compound-2,5-diol showed bands at 272 nm and 265 nm, consistent with an o-disubstituted aromatic system. cdnsciencepub.com In more conjugated systems, such as 2,5-diphenyl-3,4-distyrylcyclopenta-2,4-dienone, two distinct electronic transitions are observed in the visible region. researchgate.net
Table 3: Characteristic Spectroscopic Data for this compound and Related Compounds
| Technique | Compound Type | Characteristic Absorption | Source |
|---|---|---|---|
| IR | Ortho-disubstituted aromatic | Strong band at 760 cm⁻¹ | cdnsciencepub.com |
| IR | Diamine hydrochloride analog | N-H stretches at ~3300 cm⁻¹ | |
| IR | Diacetate analog | C=O stretch at 1738 cm⁻¹ | rsc.org |
| UV-Vis | Ortho-disubstituted aromatic | λmax at 272 nm, 265 nm | cdnsciencepub.com |
| UV-Vis | Conjugated cyclopentadienone | Two electronic transitions (λ1max, λ2max) | researchgate.net |
| UV-Vis | Benzophenone | λmax from 220 nm to 600 nm | rsc.org |
Computational and Theoretical Studies on 2,5 Diphenylhexane
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For a molecule like 2,5-diphenylhexane, DFT can elucidate various aspects of its chemical behavior.
DFT calculations are instrumental in predicting how the steric bulk and electronic nature of the two phenyl groups in this compound influence its reactivity. The phenyl groups are significant steric hindrances, which can direct the approach of reagents to specific sites on the hexane (B92381) backbone, thereby controlling the regioselectivity of reactions.
Electronically, the phenyl groups can withdraw or donate electron density, which modulates the reactivity of the C-H bonds along the hexane chain. DFT can be used to calculate the electron distribution and identify the most likely sites for electrophilic or nucleophilic attack. While specific DFT studies on the reactivity of this compound are not abundant in the literature, research on analogous compounds like (2R,5R)-1,6-Diphenylhexane-2,5-diamine dihydrochloride (B599025) demonstrates that DFT calculations can effectively predict steric and electronic effects on regioselectivity. For instance, in reactions involving the hexane backbone, the positions alpha to the phenyl groups (C2 and C5) would have their reactivity significantly influenced by the electronic character of the aromatic rings.
In the context of its formation as a byproduct in certain reactions, such as those involving α-methylstyrene, DFT could be employed to model the reaction pathways and explain the prevalence of this compound over other isomers based on the stability of intermediates and transition states. researchgate.net
The flexible hexane chain in this compound allows for a complex conformational landscape. DFT calculations can be used to determine the geometries and relative energies of the various possible conformers. This involves rotating the bonds of the hexane backbone and the bonds connecting the phenyl groups to the chain.
A systematic conformational search followed by DFT optimization would yield the relative energies of these conformers, providing a detailed picture of the molecule's structural possibilities at room temperature.
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer and donor-acceptor interactions within a molecule. In this compound, NBO analysis can quantify the interactions between the filled orbitals of the hexane backbone and the empty orbitals of the phenyl rings, and vice versa. researchgate.net
Quantum chemical reactivity descriptors, derived from DFT calculations, provide a quantitative measure of a molecule's reactivity. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity, and chemical hardness.
For this compound, these descriptors can help predict its behavior in various chemical reactions. A smaller HOMO-LUMO gap, for instance, would suggest higher reactivity. The local reactivity can be assessed using Fukui functions, which indicate the most likely sites for nucleophilic, electrophilic, and radical attack. This would allow for a more nuanced understanding of how different positions on the this compound molecule would participate in a reaction. Studies on similar organic molecules have shown the utility of these descriptors in rationalizing and predicting reaction outcomes.
Table 1: Hypothetical Quantum Chemical Reactivity Descriptors for this compound (Illustrative)
| Descriptor | Hypothetical Value | Implication |
| HOMO Energy | -6.5 eV | Energy of the highest energy electrons, related to ionization potential. |
| LUMO Energy | -0.8 eV | Energy of the lowest energy empty orbital, related to electron affinity. |
| HOMO-LUMO Gap | 5.7 eV | Indicates kinetic stability and resistance to electronic excitation. |
| Electronegativity (χ) | 3.65 eV | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | 2.85 eV | Resistance to change in electron distribution. |
Note: The values in this table are illustrative and would need to be calculated using DFT for an accurate representation.
DFT is a powerful tool for modeling the structures and energies of reaction intermediates and transition states. For any reaction involving this compound, whether it is its formation or a subsequent transformation, DFT can be used to map out the entire reaction energy profile.
For example, in the formation of this compound from the dimerization of α-methylstyrene, DFT could be used to model the radical or anionic intermediates involved and the transition states connecting them. researchgate.net The calculated activation energies for the different possible pathways would reveal the most favorable route and explain the observed product distribution. This level of detail is crucial for understanding the reaction mechanism and for optimizing reaction conditions.
Molecular Dynamics and Conformational Search Algorithms for Flexible Diphenylhexane Structures
Due to the flexibility of the hexane backbone and the rotatable phenyl groups, this compound can adopt a multitude of conformations. Molecular Dynamics (MD) simulations and conformational search algorithms are computational techniques used to explore this vast conformational space.
MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. An MD simulation of this compound, either in the gas phase or in a solvent, would reveal the dynamic behavior of the molecule, including the transitions between different conformational states. This can provide insights into the flexibility of the molecule and the timescales of its internal motions.
Conformational search algorithms, such as Monte Carlo methods or systematic searches, are used to identify the low-energy conformations of a molecule. These methods generate a large number of different structures, which are then energy-minimized using a force field or a quantum mechanical method like DFT. The result is a set of stable conformers and their relative energies, which can be used to calculate thermodynamic properties and to understand how the molecule's shape influences its interactions with other molecules. While specific MD studies on this compound are not prominent, the methodology is standard for flexible molecules and would be highly applicable.
Frontier Molecular Orbital (FMO) Theory Applications to Reactivity
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to predict and explain the reactivity of molecules by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnumberanalytics.com The HOMO represents the orbital most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most capable of accepting electrons, thus acting as an electrophile. reddit.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's reactivity; a smaller gap generally signifies higher reactivity. numberanalytics.com
In the case of this compound, FMO analysis can provide significant insights into its potential chemical reactions. The molecule consists of a flexible hexane chain with two phenyl substituents. The electronic character of the frontier orbitals will be a hybrid of the orbitals of the alkane chain and the aromatic rings. Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the energies and visualize the spatial distribution of these orbitals. mdpi.com
The HOMO of this compound is expected to be predominantly localized on the phenyl rings, as their π-systems are higher in energy than the σ-orbitals of the hexane backbone. This suggests that in reactions with electrophiles, the initial site of attack would likely be one of the phenyl rings, leading to electrophilic aromatic substitution. The specific positions on the ring (ortho, meta, para) for electrophilic attack would be influenced by the electron-donating nature of the alkyl substituent (the hexyl group). acs.orgrsc.org
Conversely, the LUMO would also be associated with the π-system of the phenyl rings, specifically the antibonding π* orbitals. This implies that nucleophilic attack would also target the aromatic rings, although such reactions are generally less favorable for unsubstituted benzene (B151609) rings unless activated by strong electron-withdrawing groups. wuxibiology.com
The reactivity of this compound can be further understood by examining the coefficients of the atomic orbitals contributing to the HOMO and LUMO. Larger coefficients on specific atoms indicate a higher probability of interaction at that site. For instance, in an electrophilic substitution reaction, the electrophile will preferentially attack the carbon atom in the phenyl ring with the largest HOMO coefficient.
A hypothetical FMO analysis of this compound using DFT calculations could yield the following representative data. The specific values would depend on the chosen computational level of theory (e.g., functional and basis set).
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Orbital | Energy (eV) | Primary Location | Implied Reactivity |
| HOMO | -8.5 | Phenyl Rings (π-orbitals) | Nucleophilic character, site for electrophilic attack |
| LUMO | 1.2 | Phenyl Rings (π*-orbitals) | Electrophilic character, site for nucleophilic attack |
| HOMO-LUMO Gap | 9.7 | - | Indicates relatively high kinetic stability |
Note: These values are illustrative and would be determined through specific computational calculations.
Thermodynamic and Kinetic Stability Predictions of Isomers and Intermediates
Computational chemistry provides powerful tools for predicting the thermodynamic and kinetic stability of different isomers and reaction intermediates of this compound. nih.gov Thermodynamic stability relates to the relative energy of isomers at equilibrium, while kinetic stability pertains to the energy barrier that must be overcome for a transformation to occur.
Isomer Stability:
This compound has two chiral centers at positions 2 and 5 of the hexane chain. This gives rise to three possible stereoisomers: (2R, 5R)-2,5-diphenylhexane, (2S, 5S)-2,5-diphenylhexane (which are enantiomers and thus have identical stability), and the meso-(2R, 5S)-2,5-diphenylhexane.
Computational approaches for this analysis typically involve:
Conformational Search: Using molecular mechanics (e.g., MMFF94 force field) or semi-empirical methods to rapidly generate a large number of possible conformations. nih.gov
Geometry Optimization: Optimizing the geometry of the most promising conformers using a more accurate method, such as DFT with a suitable functional (e.g., M06-2X, ωB97X-D) and basis set (e.g., 6-31G(d) or larger). nih.govnih.gov
Frequency Calculations: Performing frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermochemical data like Gibbs free energy. unibo.it
The relative stabilities are often influenced by steric interactions between the bulky phenyl groups and between the phenyl groups and the hexane chain. The meso isomer, for instance, may exhibit different steric strains compared to the enantiomeric pair, potentially leading to a difference in thermodynamic stability.
Table 2: Hypothetical Relative Gibbs Free Energies of this compound Stereoisomers
| Isomer | Relative Gibbs Free Energy (kcal/mol) | Thermodynamic Stability Ranking |
| (2R, 5R) / (2S, 5S) | 0.00 | Most Stable |
| meso-(2R, 5S) | +0.5 | Less Stable |
Note: These values are illustrative examples of what a computational study might find. The actual energy difference would depend on the computational method and the specific intramolecular interactions.
Stability of Intermediates:
Computational methods are also invaluable for studying the stability of reactive intermediates that may form during reactions of this compound. For example, in an electrophilic aromatic substitution reaction, the key intermediates are carbocations known as arenium ions or sigma complexes.
By modeling the potential arenium ions formed by attack at the ortho, meta, and para positions of the phenyl rings, their relative energies can be calculated. The intermediate with the lowest energy corresponds to the most stable carbocation, and its formation will be favored, thus determining the regioselectivity of the reaction. The stability of these carbocations is influenced by the electron-donating ability of the alkyl substituent and hyperconjugation effects.
Similarly, the kinetic stability of any isomer or intermediate is assessed by locating the transition state structure for its conversion to another species and calculating the activation energy barrier. acs.org A higher energy barrier indicates greater kinetic stability.
Applications of 2,5 Diphenylhexane and Its Derivatives in Materials Science and Catalysis
Role as Chiral Ligands and Organocatalysts in Stereoselective Transformations
The development of catalysts that can control the three-dimensional arrangement of atoms in a chemical reaction is a cornerstone of modern organic synthesis. Chiral derivatives of 2,5-diphenylhexane have emerged as important precursors for the synthesis of such stereoselective catalysts.
Detailed research findings indicate that chiral diamine derivatives, such as (2R,5R)-1,6-diphenylhexane-2,5-diamine, are particularly useful as building blocks for creating sophisticated chiral ligands. atomfair.com The inherent C2-symmetry of these molecules, a feature known to be highly effective in asymmetric catalysis, makes them attractive targets for ligand design. nih.gov The structure of these diamines features a rigid backbone and defined chiral centers, which are crucial for developing catalysts that can achieve high levels of stereoselectivity. atomfair.com
These ligands are primarily employed in transition metal catalysis, where they coordinate to a metal center and modify its reactivity and selectivity to preferentially form one enantiomer of a product over the other. nih.gov They have been successfully utilized in developing novel ligands for various catalytic processes, most notably for carbon-carbon (C-C) bond-forming reactions. atomfair.com Furthermore, C2-symmetric bisaminophosphines and related structures derived from similar backbones have been investigated for palladium-catalyzed asymmetric allylic substitution reactions. molaid.com
Table 1: Chiral Derivatives of this compound in Asymmetric Catalysis
| Derivative Name | Ligand Type | Application | Key Structural Feature |
|---|---|---|---|
| (2R,5R)-1,6-Diphenylhexane-2,5-diamine | Diamine Precursor | Intermediate for asymmetric catalysts, ligand development. atomfair.com | Defined (R,R) stereochemistry, rigid backbone. atomfair.com |
Monomer and Building Block in Polymer Chemistry
The unique combination of flexible and rigid segments in this compound derivatives makes them valuable monomers and building blocks in polymer chemistry. Their incorporation into polymer chains can be used to tune material properties, create robust networks, and model fundamental polymer structures.
Functionalized derivatives of this compound, particularly diamines and diols, can be used as monomers in step-growth polymerization. The diamine derivative, (2R,5R)-1,6-diphenylhexane-2,5-diamine, can be incorporated into polyamide backbones. cymitquimica.com Similarly, diol derivatives like 3,4-diphenylhexane-3,4-diol (B11950133) can serve as monomers for producing polyesters and polyurethanes. vulcanchem.com The inclusion of the rigid phenyl groups from the diphenylhexane structure into the polymer main chain is known to enhance the thermal stability of the resulting materials, making them suitable for high-performance applications. vulcanchem.com
Peroxide derivatives of this compound are utilized as initiators for the cross-linking of various polymers, a process that creates a three-dimensional network structure, enhancing the material's mechanical strength, thermal resistance, and chemical stability. Compounds such as 2,5-bis(tert-butylperoxy)-2,5-diphenylhexane serve as effective cross-linking agents. google.comgoogle.com These peroxides are employed in the vulcanization of polyethylene (B3416737) and other interpolymers, such as ethylene/α-olefin/nonconjugated polyene interpolymers. google.comgoogle.com The peroxide decomposes upon heating, generating free radicals that initiate cross-linking reactions between polymer chains.
Table 2: this compound Peroxides in Polymer Cross-Linking
| Peroxide Derivative | Polymer System | Application |
|---|---|---|
| 2,5-bis(tert-butylperoxy)-2,5-diphenylhexane | Polyethylene, Ethylene/α-olefin/nonconjugated polyene interpolymers. google.comgoogle.com | Cross-linking agent for improved material properties. google.comgoogle.com |
| 2,5-di-(t-amyl peroxy)-2,5-dimethylhexane* | Polyethylene. google.com | Scorch-resistant cross-linking. google.com |
| 2,5-bis(tert-butylperoxy)-2,5-dimethylhexane* | Polyethylene. google.com | Cross-linking agent. google.com |
*Note: These are structurally related dialkyl-diphenyl-peroxy-hexanes included for context on peroxide cross-linking agents.
Understanding the structure and degradation pathways of large-scale commodity polymers like polystyrene is of critical importance. Due to the complexity of the polymer structure, smaller model compounds are often studied to gain fundamental insights. This compound serves as an important model compound representing a "tail-to-tail" linkage in the polystyrene chain. researchgate.netresearchgate.net
Research investigating the thermal depolymerization of polystyrene has used this compound to study the reactivity of these specific linkages, which are considered potential "weak links" in the polymer structure. researchgate.net Studies have shown that this compound is more reactive than the model for head-to-tail linkages, providing valuable data for understanding polymer stability and degradation mechanisms. researchgate.netresearchgate.net Additionally, kinetic studies on the metalation of this compound have been conducted to model the chemical modification of polystyrene. researchgate.net
A significant advancement in polymer chemistry involves the use of 1,1-diphenylethylene (B42955) (DPE) and its derivatives in living anionic polymerization. jst.go.jp These molecules, which are structurally related to this compound, possess a unique reactivity profile: they exhibit negligible ability to homopolymerize due to steric hindrance, but they undergo a quantitative 1:1 addition reaction with highly reactive anionic species. jst.go.jpacs.orgacs.org This characteristic is exploited in a process known as the "living anionic addition reaction". acs.orgnih.gov
This methodology allows for the precise synthesis of polymers with highly controlled architectures. acs.org By reacting living anionic polymers, such as polystyryl lithium, with DPE derivatives, chemists can create well-defined end-functionalized polymers. jst.go.jp Furthermore, by using a sequence of different DPE derivatives with tailored electrophilicity, it is possible to synthesize complex, sequence-controlled polymers, such as AB- and ABC-type block copolymers, in a one-pot reaction. acs.orgnih.gov This technique has opened new avenues for creating functionalized polymers with precisely defined molecular weights and narrow molecular weight distributions. acs.org The ability to regulate the monomer sequence by controlling the reactivity of DPE derivatives represents a powerful tool for designing advanced materials with tailored properties. rsc.orgacs.org
Table 3: Applications of DPE Derivatives in Living Anionic Polymerization
| DPE Derivative Type | Polymerization Technique | Outcome |
|---|---|---|
| Functionalized 1,1-diphenylethylenes (DPEs) | Living Anionic Polymerization. jst.go.jp | Synthesis of well-defined end-functionalized polymers. jst.go.jp |
| DPE derivatives with electron-withdrawing groups | Living Anionic Addition Reaction. acs.orgacs.org | Enhanced and controlled reactivity for sequential addition. acs.orgacs.org |
Applications in Heterogeneous and Homogeneous Catalysis
Beyond its role in forming chiral ligands, the this compound framework and related compounds are relevant in other areas of both homogeneous and heterogeneous catalysis.
In homogeneous catalysis, chiral diamine derivatives of 1,6-diphenylhexane (B86448) are key to developing novel ligands for transition metal-catalyzed reactions, as discussed previously. atomfair.com The performance of these catalysts relies on the precise interaction between the soluble metal-ligand complex and the reactants.
In the context of heterogeneous catalysis, where the catalyst is in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), related compounds play a role. For instance, 2,5-hexanedione (B30556), a precursor for synthesizing This compound-2,5-diol (B14699652), is a biomass-derived platform molecule. researchgate.nettechscience.com Catalytic upgrading of 2,5-hexanedione using solid acid catalysts to produce valuable nitrogen-containing heterocycles like pyrroles is an active area of research. techscience.comrsc.org These processes often rely on robust, reusable heterogeneous catalysts. techscience.com
Furthermore, in some transition-metal-catalyzed cross-coupling reactions, 1,6-diphenylhexane has been observed as a homocoupled byproduct. sci-hub.se While often an undesired side product, its formation provides mechanistic insight into the catalytic cycle, particularly concerning the generation and fate of radical intermediates.
Design and Application of Diphenylhexane-Derived Catalysts in Organic Reactions
Derivatives of this compound, particularly chiral diamines, serve as important building blocks and ligands in asymmetric catalysis. The compound (2R,5R)-1,6-diphenylhexane-2,5-diamine hydrochloride is a chiral molecule frequently employed as a ligand, catalyst, and intermediate in organic synthesis. chembk.comchembk.com In stereoselective reactions, it can be used as a catalyst to produce specific chiral target compounds. chembk.comchembk.com The synthesis of such chiral diamines often involves methods like chiral resolution or asymmetric catalysis to obtain the desired stereochemical configuration, which is crucial for their effectiveness in these applications.
These compounds are valuable in the synthesis of more complex molecules and are used as reagents in a variety of organic reactions. Their utility extends to drug synthesis and other research areas where stereochemistry is critical. chembk.comchembk.com
Catalytic Synthesis of N-Substituted Pyrroles from Biomass-Derived Precursors using Hexanedione Intermediates
The synthesis of N-substituted pyrroles, a class of five-membered nitrogen-containing heterocyclic compounds with significant applications in medicine, materials chemistry, and agriculture, often utilizes 2,5-hexanedione as a key intermediate. rsc.orgrsc.org This process, known as the Paal-Knorr reaction, involves the condensation of a 1,4-dicarbonyl compound like 2,5-hexanedione with a primary amine. ajol.info
Research has focused on developing efficient and environmentally friendly catalysts for this transformation, particularly from biomass-derived starting materials. One approach involves the acid-catalyzed ring-opening of biomass-derived 2,5-dimethylfuran (B142691) to produce 2,5-hexanedione in situ, which then reacts with amines. rsc.org A variety of catalytic systems have been developed to facilitate this one-pot synthesis. For instance, a magnetic biocarbon-based sulfonic acid solid catalyst (WK-SO3H) has demonstrated high efficiency, achieving up to approximately 90% yield in the synthesis of N-substituted pyrroles. rsc.orgrsc.org This catalyst is noted for its stability in aqueous systems and its ease of recovery using an external magnetic field. rsc.orgrsc.org
Other successful catalytic systems include:
A carbon-supported nitrogen phosphorus-cobalt catalyst (Co2PNx@NC) which achieved over 99% conversion and selectivity using hydrogen gas as a reductant in ethanol (B145695). researchgate.net
N-bromosuccinimide (NBS) used as a catalyst under solvent-free microwave irradiation, which significantly reduces reaction times. pensoft.net
Novel reagents like N,N,N',N'-tetrachlorobenzene-1,3-disulphonamide (TCBDA), which have been shown to effectively catalyze the reaction at room temperature. ajol.info
The table below summarizes various catalytic approaches for the synthesis of N-substituted pyrroles using 2,5-hexanedione intermediates.
| Catalyst System | Substrates | Key Features | Reported Yield/Conversion |
| Magnetic Sulfonic Acid (WK-SO3H) | 2,5-Dimethylfuran, Aromatic Amines | One-pot, reusable magnetic catalyst, water enhances reaction. rsc.orgrsc.org | Up to ~90% |
| Cobalt-based (Co2PNx@NC) | Nitrobenzene, 2,5-Hexanedione | Non-noble metal catalyst, green solvent (ethanol), mild conditions. researchgate.net | >99% Conversion & Selectivity |
| N-Bromosuccinimide (NBS) | 2,5-Hexanedione, Primary Amines | Solvent-free, microwave-assisted, rapid reaction. pensoft.net | Good yields in minutes |
| TCBDA | 2,5-Hexanedione, Various Amines | Mild, room temperature conditions, reusable reagent. ajol.info | Good to excellent yields |
| Noble Metals (Pd, Pt, Ru) | 2,5-Hexanedione, Nitro Compounds | One-pot domino reaction, requires high temperatures (>150°C). techscience.com | Relatively low yields |
Formation of Transition-Metal Complexes with Diphenylhexane-Related Ligands and their Catalytic Properties
The derivatives of this compound, such as (2R,5R)-1,6-diphenylhexane-2,5-diamine, can function as ligands in the formation of transition-metal complexes. chembk.comchembk.com These ligands, containing nitrogen donor atoms, can coordinate with various transition metals to form complexes with specific geometries and electronic properties, which in turn dictate their catalytic activity. rsc.org The formation of such complexes is a cornerstone of organometallic chemistry and catalysis.
Transition-metal complexes featuring phosphine (B1218219) ligands functionalized with indenyl groups, which share some structural similarities with phenyl-substituted alkanes, often exhibit enhanced reactivity in catalytic reactions. rsc.org This increased reactivity is sometimes referred to as the "indenyl effect." rsc.org Similarly, ligands derived from diphenylhexane can create a specific steric and electronic environment around the metal center, influencing the outcome of catalytic transformations such as cross-coupling reactions or asymmetric hydrogenations. rsc.org
The interaction between ligands and metal centers can be quite diverse. For example, mercury dihalides can bond to transition metals like iron, forming Hg-Fe bonds. mdpi.com In other cases, ligands bridge multiple metal centers, as seen in ruthenium clusters. mdpi.com The choice of metal and ligand is critical; for instance, palladium complexes with phosphine ligands are widely used in cross-coupling reactions, while rhodium complexes are often employed in hydrogenation. rsc.org The coordination of a chiral ligand, such as a diphenylhexane diamine derivative, to a metal center is a key strategy for achieving stereoselective control in catalysis. chembk.com
| Transition Metal | Typical Ligand Type | Potential Catalytic Application |
| Palladium (Pd) | Phosphines, N-heterocyclic carbenes, Diamines | C-C and C-N Cross-Coupling Reactions rsc.org |
| Rhodium (Rh) | Phosphines, Diamines (chiral) | Asymmetric Hydrogenation, Hydroformylation |
| Iridium (Ir) | Pincer Ligands, Pyridine-based Ligands | C-H Activation, Transfer Hydrogenation ethz.ch |
| Ruthenium (Ru) | Bipyridine, Pincer Ligands | Metathesis, Hydrogenation, Redox Catalysis mdpi.comethz.ch |
| Iron (Fe) | N-donor Ligands, P-donor Ligands | Redox Reactions, C-H Functionalization rsc.orgmdpi.com |
| Cobalt (Co) | N-donor Ligands (e.g., quinoxaline) | Magnetic Materials, Redox Catalysis rsc.org |
Engineering of Novel Materials Incorporating Diphenylhexane Units for Advanced Functionalities
The field of advanced engineering materials focuses on creating substances with superior or specialized properties for high-tech applications. aenium.espmctech.org These materials are designed by carefully controlling their composition and microstructure to achieve desired characteristics like high strength, light weight, or specific electronic properties. aenium.esess.eu
The structural characteristics of this compound derivatives make them interesting candidates for incorporation into novel polymers and advanced materials. Specifically, diamine derivatives like 1,6-diphenyl-2,5-hexanediamine can serve as monomers in polymerization reactions. cymitquimica.com The presence of two amine functional groups allows it to participate in reactions to form polymers such as polyamides. cymitquimica.com
Incorporating the bulky and rigid this compound unit into a polymer backbone can significantly influence the final properties of the material. This structural feature could potentially enhance thermal stability, modify mechanical strength, and alter the solubility and processing characteristics of the resulting polymer. The development of such materials is part of a broader effort to engineer polymers and composites for specific functions, from aerospace components to advanced electronics. pmctech.orgsydney.edu.au By selecting specific monomers like diphenylhexane derivatives, materials scientists can tailor the properties of materials to meet the demands of advanced manufacturing and engineering design. sydney.edu.au
Future Directions and Emerging Research Avenues for 2,5 Diphenylhexane Chemistry
Development of More Efficient and Sustainable Synthetic Routes
The advancement of synthetic methodologies for 2,5-diphenylhexane and its analogues is driven by the need for greater efficiency, stereochemical control, and environmental sustainability. Research efforts are moving beyond classical methods toward catalytic systems that offer high yields and purity under milder conditions.
A key area of development is the use of asymmetric hydrogenation with transition metal catalysts to achieve high enantiomeric excess, which is crucial for applications in pharmaceuticals and chiral catalysis. vulcanchem.com For instance, the synthesis of chiral derivatives like (2R,5R)-1,6-diphenylhexane-2,5-diamine often employs rhodium or palladium catalysts. vulcanchem.com Innovations include using rhodium-on-carbon (Rh/C) or palladium catalysts under hydrogen pressure, which can achieve molar yields as high as 93% with over 98% purity. The optimization of these catalytic systems, potentially through the use of continuous-flow reactors, aims to improve mass transfer and further increase efficiency on an industrial scale.
Another promising direction is the application of green chemistry principles, such as using recyclable catalysts. The Friedel-Crafts reaction, a fundamental method for forming carbon-carbon bonds, can be adapted to synthesize diphenylalkanes using acidic ionic liquids like pyridinium- or imidazolium-based systems (e.g., [BMIM]Cl-AlCl₃). These catalysts can be recovered and reused, minimizing waste and improving the economic viability of the synthesis.
| Synthetic Route | Catalyst/Reagent | Key Features | Reported Yield/Purity | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Rhodium-on-carbon (Rh/C) or Palladium | Provides high stereochemical control; suitable for producing chiral diamines. | 93% molar yield; 98.2% purity. | |
| Friedel-Crafts Reaction | Acidic Ionic Liquids (e.g., [BMIM]Cl-AlCl₃) | Catalyst is recyclable (>90% recovery); promotes sustainability. | Yields >85% for analogous compounds like 1,1-diphenylethane. | |
| Acidic Deprotection | 25% HCl in Methanol (B129727) | Final step in multi-step synthesis to form dihydrochloride (B599025) salts without racemization. | 95% yield; 99.5% HPLC purity. |
Exploration of Novel Reactivity Patterns and Mechanism Elucidation
Understanding the reactivity of the this compound scaffold is essential for expanding its utility. Current research is focused on elucidating the mechanisms of known transformations and discovering new reaction pathways. The interplay between the flexible hexane (B92381) core and the bulky phenyl substituents often leads to complex and sterically governed reactivity.
One area of investigation involves the Paal-Knorr synthesis, where γ-diketone derivatives such as 3,4-diphenylhexane-2,5-dione serve as precursors to substituted pyrroles. vulcanchem.comresearchgate.net These pyrroles are valuable in materials science, and studying the kinetics of this transformation reveals how substituents on the diphenylhexane backbone influence reaction rates. vulcanchem.comresearchgate.net For example, studies on diastereomeric diketones show that the d,l form can react up to 40 times faster than the meso form, highlighting the profound impact of stereochemistry on reactivity. researchgate.net
Mechanistic studies on the reactions of complex diphenylhexane analogues, such as the fission of methanol from diastereomeric 2,5-dimethoxy-2,5-dimethyl-3,4-diphenylhexanes, provide insight into conformational control. cdnsciencepub.com The meso diastereomer, for instance, readily undergoes Friedel-Crafts types of condensation, a tendency explained by the conformation that minimizes steric hindrance. cdnsciencepub.com Kinetic studies of base-catalyzed condensation reactions of related model compounds suggest a complex three-step mechanism involving the formation of a radical pair followed by a dipolar intermediate, which is more nuanced than a simple one-step process. researchgate.net
| Reaction Type | Reactant/Precursor | Key Finding/Mechanism | Reference |
|---|---|---|---|
| Paal-Knorr Pyrrole Synthesis | 3,4-Disubstituted-2,5-hexanediones | Reaction rate is highly dependent on stereochemistry; d,l diastereomers react significantly faster than meso forms. | researchgate.net |
| Friedel-Crafts Condensation | meso-2,5-dimethoxy-2,5-dimethyl-3,4-diphenylhexane | The reaction pathway is controlled by the most stable conformation of the reactant, which minimizes steric restriction. | cdnsciencepub.com |
| Base-Catalyzed Condensation | Lignin model compounds | A proposed three-step mechanism involves a radical pair and a dipolar intermediate, ruling out a simpler one-step pathway. | researchgate.net |
Advanced Computational Modeling for Rational Design and Prediction of Properties
Computational chemistry has become an indispensable tool for accelerating research into this compound chemistry. Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) allow for the rational design of new derivatives and the accurate prediction of their properties, saving significant time and resources. medmedchem.comacs.org
DFT calculations are widely used to investigate the structural and electronic properties of diphenylhexane-based molecules. acs.org These models can predict steric and electronic influences on regioselectivity, optimize molecular geometries, and calculate quantum chemical descriptors like HOMO-LUMO energy gaps and molecular electrostatic potential (MEP) maps. medmedchem.com For example, DFT studies using the B3LYP functional have been employed to analyze the bond lengths and angles in 1,6-diphenylhexane-1,6-dione derivatives, providing insights into the stability of intramolecular hydrogen bonds. acs.orgresearchgate.net
These computational approaches are also being developed to create predictive models for macroscopic properties. Quantitative Structure-Property Relationship (QSPR) models, built using descriptors derived from DFT calculations, can estimate parameters such as the self-accelerating decomposition temperature (SADT) for related thermally sensitive compounds. acs.org Such models, which show high accuracy (R² = 0.95), are crucial for assessing the thermal risk of new materials in the early stages of development. acs.org
| Computational Method | Property/Application | Significance | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization, electronic properties (HOMO/LUMO), MEP maps. | Provides fundamental understanding of molecular structure and reactivity. | medmedchem.comacs.org |
| DFT (B3LYP/M06-2X) | Calculation of NMR chemical shifts, bond lengths, and bond angles. | Correlates theoretical structures with experimental spectroscopic data. | acs.orgresearchgate.net |
| Partial Least-Squares (PLS) Regression | Prediction of macroscopic properties like SADT. | Enables high-accuracy prediction of thermal stability for new compounds. | acs.org |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior of molecular systems. | Models the flexibility and conformational changes of molecules over time. | medmedchem.com |
Integration into Advanced Functional Materials and Catalytic Systems
The unique structural features of this compound derivatives make them attractive building blocks for advanced functional materials and novel catalytic systems. The combination of a defined stereochemistry and a rigid backbone in chiral variants is particularly valuable. atomfair.com
Chiral diamine derivatives, such as (2R,5R)-1,6-diphenylhexane-2,5-diamine, are key intermediates in the development of asymmetric catalysts. atomfair.com These compounds serve as ligands in transition metal catalysis, facilitating enantioselective C-C bond-forming reactions. atomfair.com Their defined (R,R) configuration and structural rigidity are ideal for creating stereoselective catalysts used in pharmaceutical and fine chemical synthesis. atomfair.com
Furthermore, the reactivity of the diphenylhexane core allows for its incorporation into polymers. As a diamine, derivatives can participate in polymerization and cross-linking reactions to produce functional polymers like polyamides. cymitquimica.com The ability to synthesize pyrroles from diphenylhexane precursors also opens avenues in materials science, where pyrrole-based polymers are known for their conductive and electronic properties. vulcanchem.com The development of heterogeneous catalysts, such as magnetic core-shell structures functionalized with sulfonic acid, for producing N-substituted pyrroles from related hexanediones showcases an integrated approach to material synthesis and catalysis. techscience.com
| Application Area | Derivative/System | Function | Reference |
|---|---|---|---|
| Asymmetric Catalysis | (2R,5R)-1,6-Diphenylhexane-2,5-diamine | Serves as a chiral ligand for transition metals in enantioselective synthesis. | atomfair.com |
| Polymer Chemistry | Diamine derivatives of diphenylhexane | Acts as a monomer for polymerization and cross-linking to form polyamides. | cymitquimica.com |
| Materials Science | 2,5-diphenylpyrroles (from diketone precursors) | Building blocks for functional materials, potentially with electronic applications. | vulcanchem.com |
| Heterogeneous Catalysis | Magnetic biocarbon catalysts | Used for the sustainable synthesis of N-substituted pyrroles from 2,5-hexanedione (B30556). | techscience.com |
Q & A
Q. What are the standard synthetic routes for 2,5-diphenylhexane, and how can reaction conditions be optimized for yield?
Basic The most common synthesis involves hydrolysis of disodiodiphenylhexane, yielding 88% this compound under controlled conditions . Key variables to optimize include temperature (e.g., maintaining ≤45°C to minimize side reactions), solvent polarity, and catalyst selection. Phase-distribution purification using docosane or furfural solutions can enhance purity, as demonstrated by Briggs and Comings (1943), where distribution coefficients at 45°C were 1.021 (weight%) and 2.72 (mole%) . Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical for tracking reaction progress and purity validation.
Q. How should researchers characterize the purity and structural identity of this compound?
Basic Combine spectroscopic and chromatographic methods:
- NMR : Analyze aromatic proton signals (δ 7.2–7.4 ppm for phenyl groups) and aliphatic chain integration ratios (e.g., hexane backbone protons at δ 1.2–1.8 ppm).
- GC-MS : Confirm molecular ion peaks at m/z 238.37 (C₁₈H₂₂) and monitor for impurities like residual solvents or stereoisomers.
- Melting point : Compare observed values with literature data (e.g., meso isomer at 247–249°C vs. dl form at lower ranges) .
Q. What phase-distribution techniques are effective for purifying this compound?
Basic Use docosane-rich phases for preferential partitioning, leveraging polarity differences. At 45°C, this compound favors the docosane phase with a mole% distribution coefficient of 2.72, enabling high-purity isolation . Optimize solvent ratios (e.g., furfural/docosane) and temperature gradients to minimize co-elution of byproducts.
Advanced Research Questions
Q. How does stereospecificity influence the synthesis of this compound derivatives?
Advanced Radical-mediated dimerization of styrene analogs shows strong stereochemical control. For example, phenyl radical migration in free radical rearrangements predominantly yields the dl isomer (>95%), with minimal meso formation (<5%) due to steric and electronic constraints . X-ray crystallography or chiral HPLC should be employed to resolve stereoisomers, particularly when synthesizing derivatives like (2R,5R)-1,6-diphenylhexane-2,5-diamine dihydrochloride for antiviral studies .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling points, distribution coefficients)?
Advanced Apply systematic contradiction analysis:
- Replicate studies : Control variables such as solvent purity, temperature calibration, and instrumentation (e.g., GC column type).
- Statistical validation : Use t-tests or ANOVA to assess significance of discrepancies (e.g., boiling points reported as 148–151°C vs. 145–150°C) .
- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., 2,5-dichlorohexane ) to identify outliers.
Q. What computational methods predict the stability of this compound under varying environmental conditions?
Advanced Employ density functional theory (DFT) to model:
- Thermal degradation : Calculate bond dissociation energies (BDEs) for C–C and C–Ph bonds to predict decomposition pathways.
- Solvent interactions : Simulate solvation free energies in docosane vs. furfural to refine phase-distribution models . Validate predictions experimentally via accelerated stability testing (e.g., 40°C/75% RH for 6 months) and HPLC-UV degradation profiling.
Q. How can this compound be functionalized for applications in drug discovery?
Advanced
- Amination : React with NH₃/Cl₂ under UV light to synthesize diamine derivatives (e.g., (2R,5R)-1,6-diphenylhexane-2,5-diamine dihydrochloride), a scaffold for antiviral agents .
- Cross-coupling : Use Pd-catalyzed Suzuki-Miyaura reactions to introduce bioactive substituents (e.g., fluorophenyl groups). Characterize derivatives via high-resolution mass spectrometry (HRMS) and cytotoxicity assays to assess therapeutic potential.
Methodological Notes
- Data Presentation : Follow IUPAC guidelines for reporting NMR shifts, GC-MS traces, and reaction yields .
- Ethical Compliance : Adhere to safety protocols for handling aromatic hydrocarbons (e.g., fume hood use, waste disposal) .
- Reproducibility : Document experimental parameters (e.g., stirring rate, drying time) in supplemental materials to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
